molecular formula C9H13N3OS B141855 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole CAS No. 159059-10-6

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole

Katalognummer: B141855
CAS-Nummer: 159059-10-6
Molekulargewicht: 211.29 g/mol
InChI-Schlüssel: WCJPIRVYBXBRCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole is a chemical compound with a complex structure that includes a pyridine ring and a thiadiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole typically involves the reaction of pyridine derivatives with ethoxy-substituted thiadiazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-thiadiazole compounds .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyridine, 3-(4-methoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
  • Pyridine, 3-(4-ethoxy-1,2,5-oxadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)

Uniqueness

These unique features make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

159059-10-6

Molekularformel

C9H13N3OS

Molekulargewicht

211.29 g/mol

IUPAC-Name

3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3

InChI-Schlüssel

WCJPIRVYBXBRCS-UHFFFAOYSA-N

SMILES

CCOC1=NSN=C1C2=CCCNC2

Kanonische SMILES

CCOC1=NSN=C1C2=CCCNC2

Synonyme

Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.